N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Description
N-[2-(1,3-Benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a heterocyclic aromatic compound featuring a benzoxazole core fused to a phenyl group, which is further conjugated to a naphthalene-1-carboxamide moiety. This compound’s structural complexity makes it relevant in materials science and pharmaceutical research, particularly in applications requiring rigid, planar scaffolds for molecular recognition or optoelectronic properties.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(18-12-7-9-16-8-1-2-10-17(16)18)25-20-13-4-3-11-19(20)24-26-21-14-5-6-15-22(21)28-24/h1-15H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGAEFGTFPDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which is synthesized from 3-hydroxynaphthalene-2-carboxylic acid and 2-aminophenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C . This intermediate is then coupled with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may yield naphthalen-2-ol derivatives.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key properties of N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide and its analogs:
Key Observations:
- Molecular Weight and Hydrophobicity : The target compound’s molecular weight (~364.40) is intermediate between the thiazole (254.31) and benzothiazole-methoxy (447.51) analogs. Its predicted logP (~3.8) suggests moderate hydrophobicity, higher than the thiazole derivative (logP 3.24) due to the larger aromatic benzoxazole system. The benzothiazole-methoxy analog likely has increased logP (~4.1) from the sulfur atom and methoxy group .
- Hydrogen Bonding and Solubility: All three compounds possess one H-bond donor (amide NH) and 3–4 acceptors (amide O, heterocyclic N/O/S). The benzothiazole-methoxy derivative’s higher polar surface area (~70 Ų) may marginally improve aqueous solubility compared to the target compound .
Structural Modifications and Functional Implications
Benzoxazole vs. Thiazole/Benzothiazole Cores
- Planarity and Crystallinity: X-ray studies of naphthalene-phenyl analogs (e.g., ) demonstrate that fused aromatic systems adopt near-planar configurations, favoring crystalline packing. The benzoxazole moiety in the target compound likely enhances crystallinity compared to non-fused thiazoles .
Substituent Effects
- Methoxy Group () : The methoxy substituent in the benzothiazole analog increases steric bulk and electron-donating effects, which may alter binding kinetics in biological systems or shift absorption spectra in optoelectronic applications .
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores various aspects of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a benzoxazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and metastasis.
- Receptor Modulation : It could modulate the activity of receptors that play a role in cell signaling pathways associated with cancer and inflammatory responses.
Cytotoxic Effects
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 12.8 | |
| HepG2 (Liver Cancer) | 18.0 | |
| PC3 (Prostate Cancer) | 14.5 |
These findings indicate that the compound has potent anti-cancer properties, which warrant further investigation into its mechanisms and therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of benzoxazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis induction through caspase activation pathways.
- Anti-inflammatory Activity : In vivo studies have shown that this compound exhibits anti-inflammatory properties by inhibiting COX-2 enzyme activity, suggesting potential applications in treating inflammatory diseases.
Research Findings
Research has consistently shown that benzoxazole derivatives possess a wide range of biological activities beyond anticancer effects. These include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Antioxidant Properties : Studies suggest that it may also exhibit antioxidant effects, contributing to cellular protection against oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
